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Abstract
Isocytosine, a structural isomer of the canonical nucleobase cytosine, is a pyrimidine

derivative of significant interest in the fields of chemical biology, synthetic genetics, and

medicinal chemistry. Its unique hydrogen bonding capabilities, particularly its Watson-Crick-like

pairing with isoguanine, have made it a valuable tool in the development of expanded genetic

alphabets and novel therapeutic agents. This guide provides a comprehensive overview of the

chemical structure of isocytosine, including its physicochemical properties, tautomeric forms,

and spectroscopic data. Detailed experimental protocols for its synthesis and crystallographic

analysis are also presented, alongside visualizations of its key molecular interactions.

Chemical Identity and Structure
Isocytosine, systematically named 2-aminopyrimidin-4(1H)-one, is a pyrimidine base with the

chemical formula C₄H₅N₃O. It is also commonly referred to as 2-aminouracil. The key structural

identifiers for isocytosine are summarized in the table below.
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Identifier Value

IUPAC Name 2-Amino-3H-pyrimidin-4-one[1]

Other Names 2-Aminouracil, 2-Amino-4-hydroxypyrimidine

CAS Number 108-53-2[1]

Chemical Formula C₄H₅N₃O[1]

Molecular Weight 111.104 g/mol [1]

Canonical SMILES C1=CN=C(NC1=O)N

InChI
InChI=1S/C4H5N3O/c5-4-6-2-1-3(8)7-4/h1-2H,

(H3,5,6,7,8)[1]

Physicochemical Properties
The physicochemical properties of isocytosine are crucial for its application in various

experimental settings. A summary of its key properties is provided below.

Property Value

Melting Point 275 °C

pKa 9.59

Solubility
Soluble in dimethyl sulfoxide (DMSO), hot water,

and acetic acid.[2]

Tautomerism
A critical aspect of isocytosine's chemistry is its existence in multiple tautomeric forms. In

solution and in the solid state, isocytosine is predominantly found as a mixture of two keto

tautomers: 2-amino-1H-pyrimidin-4(3H)-one and 2-amino-1H-pyrimidin-4(1H)-one. The

equilibrium between these tautomers is a key factor in its hydrogen bonding patterns and

biological activity.

Tautomeric equilibrium of isocytosine.
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Spectroscopic Data
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of isocytosine provides valuable information about its proton

environment. The chemical shifts in deuterated dimethyl sulfoxide (DMSO-d₆) are presented

below.

Proton Chemical Shift (δ) in DMSO-d₆ (ppm)

N1-H or N3-H 11.0

C6-H 7.54

NH₂ 6.8

C5-H 5.54

Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis absorption spectrum of isocytosine is pH-dependent, a characteristic that can be

utilized in various analytical applications.

Condition λmax (nm)
Molar Extinction
Coefficient (ε)

Acidic (0.1 N HCl) 276 Not Reported

Neutral (Water) 285 Not Reported

Basic (0.1 N NaOH) 282 Not Reported

Experimental Protocols
Synthesis of Isocytosine
Isocytosine can be synthesized through the condensation of a guanidine salt with an ester of

formic acid and an ester of acetic acid. The following protocol is adapted from a patented

method.
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Materials:

Ester of formic acid (e.g., ethyl formate)

Ester of acetic acid (e.g., ethyl acetate)

Alkali metal alkoxide (e.g., sodium ethoxide)

Guanidine salt (e.g., guanidine nitrate)

Alkali metal hydroxide (e.g., sodium hydroxide)

Hydrochloric acid

Ice

Water

Procedure:

Mix the ester of formic acid, the ester of acetic acid, and the alkali metal alkoxide to form the

alkali metal formylacetic ester. Allow the reaction to stand for approximately 18 hours at 25-

30 °C.

To the resulting slurry, add the guanidine salt, ice, and a 50% solution of the alkali metal

hydroxide.

Allow the mixture to stand for three hours with occasional stirring.

Cool the solution to 10 °C to crystallize the sodium salt of isocytosine and collect the

crystals by filtration.

Dissolve the sodium salt of isocytosine in hot water.

Precipitate the isocytosine by adding hydrochloric acid to adjust the pH to 7.5-8.

Cool the solution to induce crystallization, then filter, wash, and dry the isocytosine product.

A yield of approximately 65% based on the guanidine salt can be expected.
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X-ray Crystallography for Structure Determination
The three-dimensional structure of isocytosine has been determined by single-crystal X-ray

diffraction. The following is a general protocol for such an analysis.

Materials:

Purified isocytosine

Appropriate solvent for crystallization (e.g., water, acetic acid)

Procedure:

Crystallization: Dissolve the purified isocytosine in a minimal amount of a suitable solvent at

an elevated temperature. Allow the solution to cool slowly to promote the formation of single

crystals. The process of crystal growth may take several days to weeks.

Crystal Mounting: Carefully select a well-formed single crystal and mount it on a goniometer

head.

Data Collection: Place the mounted crystal in an X-ray diffractometer. A beam of

monochromatic X-rays is directed at the crystal, which is rotated during the data collection

process. The diffracted X-rays are detected, and their intensities and positions are recorded.

Structure Solution and Refinement: The collected diffraction data is processed to determine

the unit cell dimensions and space group. The phases of the structure factors are

determined, and an initial electron density map is calculated. An atomic model of

isocytosine is then built into the electron density map and refined to best fit the

experimental data.

Molecular Interactions: Base Pairing with
Isoguanine
A key feature of isocytosine is its ability to form a stable base pair with isoguanine through

three hydrogen bonds, analogous to the guanine-cytosine base pair in natural DNA. This

interaction is the foundation for the development of synthetic genetic systems.
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Hydrogen bonding between isocytosine and isoguanine.

Conclusion
Isocytosine is a versatile molecule with a rich chemical character defined by its tautomeric

nature and specific hydrogen bonding capabilities. The data and protocols presented in this

guide offer a foundational resource for researchers and professionals working with this

important pyrimidine analog. A thorough understanding of its structure and properties is

essential for its effective use in the design of novel nucleic acid structures, therapeutic agents,

and tools for molecular biology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/product/b114539?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b114539?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

